Ioflubenzamide I-131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

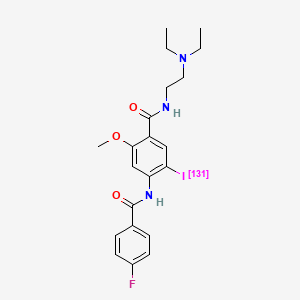

Ioflubenzamide I-131 is a radiolabeled iodobenzamide derivative developed for the treatment of metastatic melanoma. It is a small molecule that binds to melanin, selectively delivering a cytotoxic dose of gamma and beta radiation to melanin-expressing tumor cells .

Preparation Methods

Industrial Production Methods: Industrial production of Ioflubenzamide I-131 typically involves the neutron irradiation of a suitable target material, such as tellurium dioxide, followed by a separation process to isolate iodine-131. This iodine-131 is then used to iodinate the benzamide derivative .

Chemical Reactions Analysis

Types of Reactions: Ioflubenzamide I-131 primarily undergoes substitution reactions, where the iodine-131 isotope is introduced into the benzamide structure. The compound may also participate in other typical organic reactions, such as oxidation and reduction, depending on the specific functional groups present .

Common Reagents and Conditions: The iodination process typically involves the use of iodine-131 as the radioactive isotope.

Major Products Formed: The major product formed from the iodination reaction is this compound itself. Other by-products may include non-radioactive benzamide derivatives and unreacted starting materials .

Scientific Research Applications

Ioflubenzamide I-131 has several scientific research applications, particularly in the field of nuclear medicine. It is used for the targeted radiotherapy of metastatic melanoma due to its ability to selectively bind to melanin in tumor cells. This targeted approach minimizes damage to surrounding healthy tissues, making it a promising strategy for treating malignant melanomas .

Mechanism of Action

The mechanism of action of Ioflubenzamide I-131 revolves around its ability to bind to melanin within melanoma cells. Once bound, the compound emits beta electrons (β), a type of radiation that can destroy cancer cells. This targeted radiotherapy approach ensures that the radiation is delivered specifically to the tumor cells, minimizing damage to healthy tissues .

Comparison with Similar Compounds

Similar Compounds:

- Iodine-131 BA52

- Iodine-131 MIP-1145

- Iodine-131 BZA2

Uniqueness: Ioflubenzamide I-131 is unique in its specific binding to melanin, which allows for targeted radiotherapy of melanin-expressing tumor cells. This specificity makes it particularly effective for treating metastatic melanoma, where other treatments may not be as effective .

Properties

CAS No. |

1214283-52-9 |

|---|---|

Molecular Formula |

C21H25FIN3O3 |

Molecular Weight |

517.3 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide |

InChI |

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4 |

InChI Key |

UPRRZQGAQRAODM-AWUWEVMDSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I] |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Synonyms |

MIP 1145 MIP-1145 MIP1145 N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.